molecular formula C9H9NO3 B093426 3'-Nitropropiophenone CAS No. 17408-16-1

3'-Nitropropiophenone

Cat. No.: B093426
CAS No.: 17408-16-1
M. Wt: 179.17 g/mol
InChI Key: VSPOTMOYDHRALZ-UHFFFAOYSA-N
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Description

3’-Nitropropiophenone is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is a ketone derivative characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the meta position relative to the propiophenone moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Nitropropiophenone can be synthesized through multiple synthetic routes. One common method involves the nitration of propiophenone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of 3’-Nitropropiophenone often involves a multi-step synthesis starting from benzene. The process includes the formation of (1,1-dimethoxypropyl)benzene, followed by nitration to introduce the nitro group at the desired position .

Chemical Reactions Analysis

Types of Reactions: 3’-Nitropropiophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions under basic conditions.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 3’-Aminopropiophenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3’-Nitrobenzoic acid.

Scientific Research Applications

3’-Nitropropiophenone is utilized in several scientific research fields:

Comparison with Similar Compounds

    p-Nitropropiophenone: Similar structure but with the nitro group at the para position.

    3’-Chloropropiophenone: Contains a chlorine atom instead of a nitro group at the meta position.

    3’-Methylpropiophenone: Contains a methyl group at the meta position.

Uniqueness: 3’-Nitropropiophenone is unique due to the presence of the nitro group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its physical and chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

1-(3-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPOTMOYDHRALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169758
Record name 3'-Nitropropiophenone
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17408-16-1
Record name 1-(3-Nitrophenyl)-1-propanone
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Record name 3'-Nitropropiophenone
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Record name 17408-16-1
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Record name 3'-Nitropropiophenone
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Record name 3'-nitropropiophenone
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Record name 3'-NITROPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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